molecular formula C9H18O B165733 5-Nonanone CAS No. 502-56-7

5-Nonanone

Cat. No.: B165733
CAS No.: 502-56-7
M. Wt: 142.24 g/mol
InChI Key: WSGCRAOTEDLMFQ-UHFFFAOYSA-N
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Description

5-Nonanone, also known as dibutyl ketone, is an organic compound with the molecular formula C9H18O. It is a colorless liquid that belongs to the class of ketones. This compound is characterized by its symmetrical structure, where the carbonyl group is positioned at the fifth carbon of the nonane chain .

Mechanism of Action

Target of Action

5-Nonanone, also known as Nonan-5-one or Dibutyl ketone, is an organic compound with the formula (CH3CH2CH2CH2)2CO . It is a symmetrical ketone and a colorless liquid

Mode of Action

It is known that this compound can be metabolized to a γ-diketone . This suggests that it interacts with metabolic enzymes in the body, leading to the production of various metabolites .

Biochemical Pathways

This compound is expected to be metabolized to a γ-diketone, a diketone with the second oxygen three carbons away from the first, e.g., 2,5- or 3,6-diketones . Metabolic studies confirmed the in vivo ω-oxidation of this compound to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione . These metabolites suggest that this compound is involved in various biochemical pathways, including oxidation and decarboxylation .

Pharmacokinetics

It is known that 38% of the this compound dose is converted to carbon dioxide . No unchanged this compound is detected in the urine after administration , suggesting that it is extensively metabolized in the body.

Result of Action

The metabolic transformation of this compound leads to the production of various metabolites, including 2,5-nonanedione, 2-hexanone, and 2,5-hexanedione . Of these metabolites, 2,5-hexanedione is believed to be the most neurotoxic compound . Chronic exposure to this compound has been shown to produce a clinical neuropathy, characterized by giant axonal swellings filled with neurofilaments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in rats, the neurotoxicity of this compound is enhanced by methyl ethyl ketone . This suggests the induction of microsomal oxidizing enzymes, which results in greater production of toxic metabolites . Therefore, the presence of other substances in the environment can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

5-Nonanone is expected to be metabolized to a γ-diketone . Metabolic studies confirmed the in vivo ω-oxidation of this compound to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione .

Cellular Effects

In rats, the neurotoxicity of this compound is enhanced by methyl ethyl ketone . This suggests induction of microsomal oxidizing enzymes, which results in greater production of toxic metabolites . Chronic exposure to this compound has been shown to produce a clinical neuropathy, characterized by giant axonal swellings filled with neurofilaments .

Molecular Mechanism

The toxicity of this compound is believed to be due to the metabolic transformation to γ-diketone . Of all the metabolites, 2,5-hexanedione is believed to be the most neurotoxic compound .

Temporal Effects in Laboratory Settings

It is known that 38% of the this compound dose is converted to carbon dioxide . No unchanged this compound is detected in the urine after administration .

Dosage Effects in Animal Models

In rats, the combination of this compound and 5-methyl-2-octanone increases the neurotoxic effect of this compound approximately sixfold . When only exposed to 5-methyl-2-octanone, liver swelling was observed, indicating that metabolic activation of hepatic oxidative enzymes may be the cause of the increase in toxicity in co-administration .

Metabolic Pathways

This compound is metabolized to a γ-diketone . Metabolic studies confirmed the in vivo ω-oxidation of this compound to 2,5-nonanedione and 2-hexanone . Subsequent oxidative and decarboxylative steps also produce 2,5-hexanedione .

Transport and Distribution

It is known that this compound is metabolized in vivo, suggesting that it can be transported into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nonanone can be synthesized through various methods. One common synthetic route involves the ketonization of valeric acid, which is derived from levulinic acid. Levulinic acid can be produced from fructose. The ketonization process involves heating valeric acid in the presence of a catalyst to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of nonane. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Nonanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Comparison with Similar Compounds

    3-Nonanone: Another ketone with a similar structure but with the carbonyl group at the third carbon.

    2-Nonanone: A ketone with the carbonyl group at the second carbon.

    4-Nonanone: A ketone with the carbonyl group at the fourth carbon.

Comparison: 5-Nonanone is unique due to its symmetrical structure and the position of the carbonyl group at the fifth carbon. This positioning influences its reactivity and the types of reactions it undergoes. Compared to 3-Nonanone and 2-Nonanone, this compound has different physical and chemical properties, such as boiling point and reactivity with nucleophiles .

Properties

IUPAC Name

nonan-5-one
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InChI

InChI=1S/C9H18O/c1-3-5-7-9(10)8-6-4-2/h3-8H2,1-2H3
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InChI Key

WSGCRAOTEDLMFQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)CCCC
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Molecular Formula

C9H18O
Record name DI-N-BUTYL KETONE
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DSSTOX Substance ID

DTXSID7022045
Record name 5-Nonanone
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Molecular Weight

142.24 g/mol
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Physical Description

Di-n-butyl ketone is a colorless to light yellow liquid. Floats on water. Freezing point is 21 °F. (USCG, 1999), Colorless to light yellow liquid; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

370 °F at 760 mmHg (USCG, 1999), 188.4 °C
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Flash Point

60 °C (closed cup)
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Solubility

Soluble in ethanol; very soluble in ether and chloroform, In water, 363 mg/L at 30 °C
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8217 at 20 °C/4 °C
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Vapor Pressure

0.55 [mmHg], 0.552 mm Hg at 25 °C
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Mechanism of Action

The toxicity of 5-nonanone appears to be directly related to its metabolic conversion to 2,5-hexanedione; thus its mechanism of action is expected to be similar to gamma-diketones.
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Color/Form

Colorless to light yellow liquid

CAS No.

502-56-7
Record name DI-N-BUTYL KETONE
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Melting Point

21 °F (USCG, 1999), -3.8 °C
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

n-Butyl magnesium bromide (2 M solution in diethyl ether; 1 ml; 2 mM) was added to a suspension of copper I iodide (0.038 gm; 0.2 mM) in dry tetrahydrofuran (50 ml) at -78° C. under an aron atmosphere. The suspension was stirred at this temperature for a further fifteen minutes and then the protected α,β-unsaturated aldehyde was added as a solution in dry tetrahydrofuran (10 ml). The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere. The reaction was quenched by the addition of excess saturated ammonium chloride solution. The resulting solution was extracted with ethyl acetate and the organic layer washed with water, saturated sodium chloride solution and dried over anhydrous magnesium sulphate. Removal of the solvent at reduced pressure yielded a pale yellow oil, which was dissolved in dry dichloromethane (20 ml). Powdered sodium acetate (0.110 gm) was added to the solution; followed by pyridinium chlorochromate (0.263 gm; 1.22 mM). The suspension was stirred at room temperature for one hour and then triturated with dry diethyl ether (50 ml). The resulting black suspension was filtered through a pad of florasil, washing several times with ether. The filtrate was evaporated to dryness at reduced pressure and the residual oil partitioned between ethyl acetate and water. The organic layer was washed with sodium bicarbonate solution, sodium chloride solution, dried over magnesium sulphate and the solvent removed at reduced pressure to afford a pale yellow oil, which was redissolved in 1,4-dioxan/water (4:1; 5 ml). 1 N Hydrochloric acid (two drops) was added and the solution shaken at room temperature for three minutes. Excess sodium bicarbonate solution was added, the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate. The organic layer was washed with sodium chloride solution, dried over magnesium sulphate and the solvent evaporated at reduced pressure to yield the crude α,β-unsaturated n-butyl ketone as a yellow oil (0.110 gm). The product was purified by silica gel column chromatography (Type 60; 3 gm). Elution with 2% methanol/chloroform afforded the pure ketone as a colourless oil (0.027 gm, 12%), λ max (EtOH) 239 nm (εm 9.800); ν max (CHBr3) 3400, 1680, 1615 cm-1 ; δ H (CDCl3) 6.12 (1H, s, CH=CC), 2.42 (t, COCH2), 2.15 (3H, s, CH3 -15), 1.5-1.1 (10H, m, +d, CH3 -14+methylene protons), 0.93 (6 H, broad d, CH3 -17+butyl-CH3); δC (CDCl3), 201.7, 155.0, 125.2, 75.1, 71.3, 70.4, 69.0, 65.5, 61.3, 55.6, 44.2, 43.2, 42.8, 39.6, 31.7, 26.4, 22.4, 20.8, 19.6, 13.9, 12.7; m/e 384.2487 (2%, M+, C21H36O6 requires 384.2464), 366 (2%), 348 (3%), 244 (30%), 227 (55%), 209 (20%), 152 (65%), 85 (100%).
Quantity
5 mL
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n-Butyl magnesium bromide
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1 mL
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0.038 g
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50 mL
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copper
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α,β-unsaturated aldehyde
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10 mL
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0.11 g
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0.263 g
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20 mL
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Synthesis routes and methods IV

Procedure details

7.86 mg (0.03 mmol) of 2-iodo-5-methylbenzoic acid prepared by Preparation Example 3, 1.48 g (2.4 mmol) of Oxone (registered trademark) and 433 mg (3 mmol) of 5-nonanol were added to 3.75 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred for 12 hours. After being heated, the mixture was cooled to room temperature, and the insoluble substance was removed by means of filtering. Water was added to the filtrate, extraction was carried out using diethyl ether. The organic phase was dried by using sodium sulfate, and then 5-nonanone was obtained by the means of vacuum-concentration. The yield of the obtained 5-nonanone was determined and the result is shown in Table 1.
Quantity
7.86 mg
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1.48 g
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433 mg
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3.75 mL
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Synthesis routes and methods V

Procedure details

8.5 mg (0.03 mmol) of 2-iodobenzenesulfonic acid prepared by Preparation Example 1, 1.48 g (2.4 mmol) of Oxone (registered trademark) and 433 mg (3 mmol) of 5-nonanol were added to 3.75 ml ethyl acetate, and the mixture was heated at 70° C. while being stirred for ten hours. After heating, the mixture was cooled to room temperature, and the insoluble substance was removed by means of filtering. The obtained filtrate was vacuum-concentrated, and diethyl ether is added in the residue, and then an insoluble material was removed by filtering. The obtained filtrate was vacuum-concentrated, and then 5-nonanone was obtained. The yield of the obtained 5-nonanone was determined and the result is shown in Table 1.
Quantity
8.5 mg
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reactant
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1.48 g
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433 mg
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3.75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 5-nonanone?

A1: this compound has the molecular formula C9H18O and a molecular weight of 142.24 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, research articles describe using various spectroscopic techniques to analyze this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Fourier-Transform Infrared Spectroscopy (FTIR) [], and Nuclear Magnetic Resonance (NMR) []. These techniques help identify and quantify this compound in different samples.

Q3: What is known about the stability of this compound under various conditions?

A3: this compound is a relatively stable compound. One study investigated its photochemical behavior within a urea inclusion compound, finding that UV irradiation leads to fragmentation and structural changes in the urea lattice [].

Q4: Can this compound be produced from renewable resources?

A4: Yes, research highlights a process for producing this compound from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass [, , , ]. This process involves a catalytic pathway with potential for sustainable production of this compound.

Q5: What catalytic reactions involve this compound as a reactant or product?

A5: Studies show that this compound is a key intermediate in the catalytic upgrading of levulinic acid, another biomass-derived platform molecule []. Specifically, this compound can be produced via the ketonization of pentanoic acid, which itself is derived from levulinic acid []. Additionally, this compound can be further hydrodeoxygenated to produce n-nonane, a valuable hydrocarbon fuel []. This highlights its potential as a building block for renewable fuels and chemicals.

Q6: What is the role of this compound in the degradation of poly(vinyl alcohol) (PVA)?

A6: Research on PVA degradation by Pseudomonas sp. bacteria reveals that this compound is a product of the enzymatic hydrolysis of 4,6-nonanedione []. This diketone arises from the oxidation of 4,6-nonanediol, a model compound for PVA, by secondary alcohol oxidase. These findings contribute to understanding the biodegradation pathways of synthetic polymers.

Q7: How is this compound typically analyzed and quantified?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing this compound [, , ]. This method allows for separating, identifying, and quantifying this compound in complex mixtures, even at trace levels.

Q8: Have any studies investigated isotopic analysis of this compound?

A8: Yes, research explored the use of Gas Chromatography/Pyrolysis/Isotope Ratio Mass Spectrometry (GC/P/IRMS) to determine the deuterium/hydrogen (2H/1H) isotope ratios in this compound []. This technique provides insights into the origin and authenticity of flavor compounds like this compound.

Q9: Are there structural analogs of this compound with different biological activities?

A9: Research on chlorogenic acid derivatives explored the synthesis and α-glucosidase inhibitory activity of mono- and diketal/acetal derivatives []. Interestingly, the study found that diketal derivatives, structurally similar to this compound, displayed enhanced inhibitory activity compared to monoketals. These findings suggest that modifications to the ketone moiety and surrounding structure can significantly impact biological activity.

Q10: What is known about the neurotoxicity of this compound and related ketones?

A10: Studies on the neurotoxic effects of aliphatic hydrocarbons and ketones in rats found that while this compound itself showed low neurotoxicity, certain metabolic conditions could potentially convert it into more toxic 2,5-diketones []. This highlights the importance of considering metabolic pathways when evaluating the toxicity of chemicals.

Q11: Are there any safety concerns regarding the use of this compound as a solvent?

A11: Research on industrial solvents highlights the potential hazards associated with exposure to ketones, including this compound []. While considered less toxic than shorter-chain ketones, inhalation of high concentrations of this compound vapor can cause narcosis. This emphasizes the need for proper handling and safety measures when working with these solvents.

Q12: What are the main applications of this compound?

A13: this compound finds primary use as a solvent in various industries []. It also serves as a starting material for synthesizing other chemicals and pharmaceuticals.

Q13: Is this compound used in insect pheromone research?

A14: Yes, this compound, alongside 4-methyl-5-nonanone, is a component of the aggregation pheromone used in traps for the red palm weevil (Rhynchophorus ferrugineus) [, , , ]. This pheromone plays a crucial role in monitoring and controlling this significant pest of palm trees.

Q14: How does this compound contribute to the study of odorant binding proteins (OBPs) in insects?

A15: Research on the red palm weevil used this compound and its analog 4-methyl-5-nonanol to investigate the role of specific OBPs in pheromone perception []. By silencing the gene encoding RferOBP1768, researchers observed a significant disruption in the weevil's response to the pheromone, highlighting the importance of this OBP in detecting and binding to this compound.

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